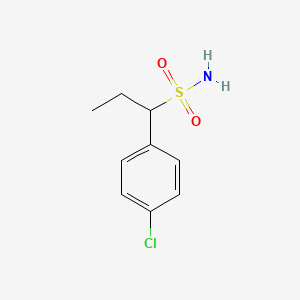

1-(4-Chlorophenyl)propane-1-sulfonamide

Description

Historical and Contemporary Significance of Sulfonamide Compounds in Chemical Sciences

The journey of sulfonamide compounds began in the 1930s and marked a pivotal moment in medicine. The first sulfonamide, Prontosil, was discovered in 1932 by Gerhard Domagk at Bayer AG. wikipedia.orgwikipedia.org It was found to be a prodrug, metabolizing in the body to the active agent sulfanilamide (B372717). openaccesspub.org This discovery ushered in the era of antibacterial chemotherapy, as sulfonamides were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution. wikipedia.org Their widespread use during World War II was instrumental in preventing wound infections and treating bacterial diseases, saving countless lives. wikipedia.org The early proliferation of sulfonamide drugs also highlighted the need for drug safety regulations, leading to the passage of the Federal Food, Drug, and Cosmetic Act in the United States in 1938 following a tragic poisoning event. wikipedia.org

While their role as frontline antibiotics has diminished with the rise of other agents like penicillin, the significance of the sulfonamide scaffold has not waned. ebsco.com Contemporary chemical sciences have seen the sulfonamide functional group integrated into a diverse range of therapeutics beyond antibacterial agents. researchgate.netajchem-b.com This versatile moiety is a key component in drugs developed as diuretics (e.g., thiazides), anticonvulsants, anti-inflammatory agents, and sulfonylureas for treating diabetes. wikipedia.orgopenaccesspub.orgajchem-b.com

In modern drug discovery and synthetic chemistry, sulfonamides are recognized as vital building blocks for creating new pharmaceuticals. researchgate.netajchem-b.com Researchers continue to explore their wide spectrum of biological activities, including potential applications as antiviral, antifungal, and anticancer agents. researchgate.netscispace.com Their ability to act as enzyme inhibitors, notably against carbonic anhydrase, is a key area of research for conditions like glaucoma and certain cancers. researchgate.netajchem-b.com

| Era | Key Developments in Sulfonamide Chemistry |

| 1930s-1940s (Historical) | Discovery of Prontosil (1932) and its antibacterial action. wikipedia.orgopenaccesspub.org |

| Identification of sulfanilamide as the active metabolite. openaccesspub.org | |

| First effective systemic antibacterial drugs, crucial during WWII. wikipedia.orgyoutube.com | |

| Led to enhanced drug safety regulations. wikipedia.org | |

| Contemporary | Diversification into non-antibacterial roles: diuretics, antidiabetics, anticonvulsants. wikipedia.orgopenaccesspub.org |

| Crucial building block in modern synthetic and medicinal chemistry. ajchem-b.com | |

| Investigation into anticancer, antiviral, and enzyme inhibition applications. researchgate.netajchem-b.com | |

| Important role in veterinary medicine for treating infections. improveinternational.com |

Structural Classification and Nomenclature Pertaining to 1-(4-Chlorophenyl)propane-1-sulfonamide

The defining feature of any sulfonamide is the R−S(=O)₂−NR'R'' functional group, which consists of a sulfonyl group (–SO₂–) directly bonded to a nitrogen atom. wikipedia.orgucla.edu This rigid and unreactive group often results in sulfonamide compounds being crystalline solids. wikipedia.org

Sulfonamides can be classified based on several criteria, including their chemical structure and pharmacokinetic properties. pharmacy180.com A primary chemical distinction is made between antibacterial sulfonamides, which typically possess an aromatic amine group (an aniline (B41778) moiety), and non-antibacterial sulfonamides, which lack this feature. openaccesspub.orgnih.gov They can also be categorized by their absorption and excretion rates or their duration of action in a biological context. pharmacy180.com

The compound This compound belongs to the class of aryl alkyl sulfonamides. Its nomenclature can be systematically deconstructed according to IUPAC rules to understand its precise structure. egpat.comiupac.org

Sulfonamide : This is the parent functional group, with the general structure R-SO₂NH₂.

Propane-1-sulfonamide (B152785) : This indicates a three-carbon alkyl chain (propane) where the sulfonamide group is attached to the first carbon atom.

1-(4-Chlorophenyl) : This specifies a substituent attached to the same first carbon of the propane (B168953) chain. The substituent is a phenyl ring that is itself substituted with a chlorine atom at the para (or 4th) position.

Therefore, the structure consists of a central carbon atom (the first carbon of the propane chain) bonded to a hydrogen atom, an ethyl group (carbons 2 and 3 of the propane chain), a sulfonamide group (–SO₂NH₂), and a 4-chlorophenyl group.

| Component | Description |

| Parent Chain | Propane |

| Primary Functional Group | Sulfonamide (-SO₂NH₂) at position 1 |

| Primary Substituent | 4-Chlorophenyl group at position 1 |

| Chemical Class | Aryl Alkyl Sulfonamide |

Academic Research Trajectories for Aryl Alkyl Sulfonamides and Chlorophenyl Motifs

Academic research into sulfonamides remains a vibrant field, with specific focus on subclasses like aryl alkyl sulfonamides and the incorporation of common motifs such as the chlorophenyl group.

Aryl Alkyl Sulfonamides are of significant interest due to their synthetic versatility and potential as bioactive molecules. Research trajectories focus on developing novel synthetic methodologies to access these compounds with greater efficiency and stereochemical control. nih.govresearchgate.net Modern techniques, including palladium-catalyzed cross-coupling reactions and stereoconvergent synthesis, allow for the creation of structurally complex and enantioenriched sulfonamides that are valuable for screening in drug discovery programs. nih.govacs.org These compounds are explored for a wide range of medicinal applications, building upon the diverse bioactivities of the broader sulfonamide class. researchgate.net

The Chlorophenyl Motif , particularly the 4-chlorophenyl group, is one of the most frequently encountered structural units in medicinal chemistry. acs.orgnih.gov Its prevalence is partly traced back to historical biases in reagent selection and synthesis, where para-substituted isomers were often more readily accessible than their ortho or meta counterparts. acs.orgresearchgate.net This "para bias" was further reinforced by established medicinal chemistry strategies, such as the Topliss scheme, which recommended the synthesis of a para-chloro analog early in the optimization process to probe the effects of hydrophobic and electronic modifications. nih.govresearchgate.net

The inclusion of a chlorine atom on an aromatic ring can profoundly influence a molecule's physicochemical properties. It increases lipophilicity and can block sites of metabolism, potentially improving a compound's pharmacokinetic profile. nih.gov Consequently, chlorine is a key element in hundreds of FDA-approved drugs. nih.gov Ongoing research continues to explore the synthesis and application of chlorophenyl-containing molecules to develop new therapeutic agents for a multitude of diseases. nih.govresearchgate.net

| Research Area | Focus and Significance |

| Aryl Alkyl Sulfonamide Synthesis | Development of novel, efficient, and stereoselective synthetic routes (e.g., cross-coupling). nih.govacs.org |

| Bioactivity of Aryl Alkyl Sulfonamides | Exploration of this subclass for diverse therapeutic targets in medicinal chemistry. researchgate.net |

| Chlorophenyl Motifs in Drug Design | Investigating the historical "para bias" and the role of the 4-chlorophenyl group in approved drugs. acs.orgresearchgate.net |

| Role of Chlorine in Pharmaceuticals | Modulating properties such as lipophilicity and metabolic stability to enhance drug efficacy. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |

InChI Key |

DDHAHKGHCFZDIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Propane 1 Sulfonamide

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target sulfonamide hinges on the efficient preparation of its core components: the substituted phenylpropanol backbone and the sulfonylating agent.

Synthesis of 1-(4-Chlorophenyl)propan-1-ol (B82633) and Related Chirality-Inducing Intermediates

The precursor, 1-(4-chlorophenyl)propan-1-ol, can be synthesized through various established organic reactions. One common method involves the reduction of a corresponding ketone, 1-(4-chlorophenyl)propan-1-one. This ketone can be prepared via Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride.

For the synthesis of chiral intermediates, asymmetric reduction of the prochiral ketone is a key strategy. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, employing chiral catalysts to induce stereoselectivity and yield enantiomerically enriched (R)- or (S)-1-(4-chlorophenyl)propan-1-ol. mdpi.comsigmaaldrich.comnih.gov Dynamic kinetic resolution (DKR) is another powerful technique that can be applied. In a DKR process, a racemic alcohol is subjected to enzymatic acylation in the presence of a metal catalyst that facilitates in situ racemization of the unreacted alcohol enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product. mdpi.com

Another synthetic route to a related precursor, 3-(4-chlorophenyl)propan-1-ol, involves the reduction of 3-(4-chlorophenyl)acrylic acid or its esters using a strong reducing agent like lithium aluminum hydride. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 1-(4-Chlorophenyl)propan-1-ol and Related Intermediates

| Precursor | Synthetic Method | Key Reagents | Chirality Control |

|---|---|---|---|

| 1-(4-Chlorophenyl)propan-1-ol | Reduction of 1-(4-chlorophenyl)propan-1-one | NaBH4, LiAlH4 | Achiral synthesis |

| (R)- or (S)-1-(4-Chlorophenyl)propan-1-ol | Asymmetric reduction of 1-(4-chlorophenyl)propan-1-one | Chiral reducing agents (e.g., CBS catalyst), Asymmetric hydrogenation | Enantioselective |

| (R)- or (S)-1-(4-Chlorophenyl)propan-1-ol acetate | Dynamic Kinetic Resolution of racemic 1-(4-chlorophenyl)propan-1-ol | Lipase (e.g., Novozym® 435), Racemization catalyst (e.g., Ru or V complex), Acyl donor | Enantioselective |

| 3-(4-Chlorophenyl)propan-1-ol | Reduction of 3-(4-chlorophenyl)acrylic acid | LiAlH4 | Achiral synthesis |

Synthesis of Propane-1-sulfonyl Chloride and Related Sulfonylating Agents

Propane-1-sulfonyl chloride is a key reagent for introducing the sulfonyl group. sigmaaldrich.comnih.govtcichemicals.com A prevalent method for its synthesis is the oxidative chlorination of propane-1-thiol or dipropyl disulfide. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com Various oxidizing systems have been developed to achieve this transformation efficiently and under mild conditions.

One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This reaction is often rapid and high-yielding. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org More environmentally friendly methods have also been explored, such as the metal-free synthesis using ammonium (B1175870) nitrate (B79036) and aqueous HCl with oxygen as the terminal oxidant. rsc.org

Table 2: Selected Methods for the Synthesis of Propane-1-sulfonyl Chloride

| Starting Material | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Propane-1-thiol | H₂O₂ / SOCl₂ | Highly reactive, rapid reaction times, excellent yields. | organic-chemistry.orgorganic-chemistry.org |

| Propane-1-thiol | N-Chlorosuccinimide / HCl (aq) | Good yields under mild conditions. | organic-chemistry.org |

| Propane-1-thiol | Ammonium nitrate / HCl (aq) / O₂ | Environmentally benign, metal-free. | rsc.org |

| Propane-1-thiol | Trichloroisocyanuric acid / Benzyltrimethylammonium chloride / H₂O | Enables one-pot synthesis of sulfonamides. | tandfonline.com |

Carbon-Sulfur Bond Formation Approaches

The formation of the crucial carbon-sulfur bond is a pivotal step in the synthesis of the target molecule.

Direct Sulfonylation Methods from Alkanes or Alkenes

Direct C-H sulfonylation of alkanes represents a highly atom-economical approach. princeton.edu Photochemical methods, for instance, can activate C-H bonds in alkanes, allowing for the insertion of sulfur dioxide (SO₂) to form sulfinic acids, which can then be converted to sulfonyl chlorides. princeton.edu The use of SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), has become increasingly common in these transformations. researchgate.netrsc.orgrsc.org

For alkenes, radical-mediated sulfonylation reactions involving the insertion of SO₂ provide a powerful tool for C-S bond formation. researchgate.netrsc.org These reactions often proceed via an arylsulfonyl radical, which adds to the alkene, followed by further functionalization.

Catalytic Sulfonylations (e.g., Transition Metal-Mediated)

Transition metal catalysis offers a versatile platform for C-S bond formation. Nickel-catalyzed sulfonylation of aryl bromides using an inorganic sulfur salt as an SO₂ surrogate has been reported. researchgate.net Photosensitized nickel catalysis can also facilitate the coupling of aryl halides with sulfonamides. princeton.edu Palladium-catalyzed reactions, such as the desulfitative Mizoroki-Heck arylation, utilize arenesulfonyl chlorides to form C-C bonds with alkenes, which could be adapted for C-S bond formation. epfl.ch

Sulfonamide Formation via Amidation Reactions

The final step in the synthesis of 1-(4-chlorophenyl)propane-1-sulfonamide is the formation of the sulfonamide bond. The most traditional and widely used method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine in the presence of a base. researchgate.netcbijournal.com

Recent advancements have focused on developing more efficient and versatile amidation protocols. For instance, the use of sulfonyl fluorides as alternatives to sulfonyl chlorides has gained traction due to their increased stability. chemrxiv.orgresearchgate.net Catalytic methods for the amidation of sulfonyl fluorides, using catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt), have been developed to facilitate this transformation, even with sterically hindered substrates. chemrxiv.orgresearchgate.net One-pot procedures, where the sulfonyl chloride is generated in situ from a thiol and immediately reacted with an amine, offer a streamlined approach to sulfonamide synthesis. organic-chemistry.orgtandfonline.comorganic-chemistry.org

Table 3: Methods for Sulfonamide Formation

| Sulfonylating Agent | Amine Source | Key Conditions/Catalyst | Features | Reference |

|---|---|---|---|---|

| Propane-1-sulfonyl chloride | Ammonia | Base (e.g., pyridine (B92270), triethylamine) | Classic and widely used method. | cbijournal.com |

| Propane-1-sulfonyl fluoride | Ammonia | Catalytic 1-hydroxybenzotriazole (HOBt) | Utilizes more stable sulfonyl fluorides; efficient for hindered substrates. | chemrxiv.orgresearchgate.net |

| In situ generated sulfonyl chloride (from thiol) | Ammonia | Oxidizing agent (e.g., H₂O₂, NCS) and base | One-pot procedure, avoids isolation of sulfonyl chloride. | organic-chemistry.orgtandfonline.comorganic-chemistry.org |

Condensation with Amine Synthons from Sulfonyl Chlorides

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgnih.gov For the synthesis of this compound, this would involve the preparation of 1-(4-chlorophenyl)propane-1-sulfonyl chloride and its subsequent reaction with an ammonia source.

The synthesis of the required sulfonyl chloride precursor can be approached through several routes. One common method is the chlorosulfonation of the corresponding arene. For instance, 4-chlorobenzenesulfonyl chloride can be prepared by reacting chlorobenzene with chlorosulfonic acid, often in the presence of thionyl chloride to improve the process. google.comgoogle.com However, to obtain the specific 1-(4-chlorophenyl)propane-1-sulfonyl chloride, a multi-step synthesis is typically necessary. A plausible route could start from 4-chlorobenzaldehyde, which can be converted to 1-(4-chlorophenyl)propan-1-ol via a Grignard reaction with ethylmagnesium bromide, followed by oxidation and subsequent transformation to the sulfonyl chloride. Another approach involves the oxidative chlorination of the corresponding thiol or disulfide. researchgate.net

Once the 1-(4-chlorophenyl)propane-1-sulfonyl chloride is obtained, it is reacted with ammonia or an ammonia surrogate to form the sulfonamide. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The nucleophilicity of the amine is a critical factor in this reaction. rsc.org

Table 1: General Conditions for Sulfonamide Formation via Sulfonyl Chlorides

| Amine Synthon | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Ammonia | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature | alrasheedcol.edu.iq |

| Ammonium Hydroxide | - | Water/Organic co-solvent | Room temperature to gentle heating | alrasheedcol.edu.iq |

Optimized Reaction Conditions and Catalysis for N-Sulfonylation

To improve the efficiency, yield, and substrate scope of sulfonamide synthesis, various optimized reaction conditions and catalytic systems have been developed. These methods often offer milder conditions and greater functional group tolerance compared to traditional approaches.

Transition metal catalysis has emerged as a powerful tool for C-N bond formation in sulfonamide synthesis. Catalysts based on palladium, nickel, and copper have been successfully employed for the cross-coupling of aryl halides or boronic acids with sulfonamides. berkeley.edunih.gov For instance, a nickel-catalyzed approach has been shown to be effective for the amination of aryl chlorides with primary aliphatic amines. berkeley.edunih.gov While this is typically for N-aryl sulfonamides, similar catalytic principles could be adapted for the sulfonylation step.

Photocatalysis represents a modern, sustainable approach, utilizing visible light to drive the reaction. rsc.org A transition-metal-free photocatalytic strategy has been developed for the modular synthesis of arylsulfonamides from aryl triflates, an SO2 surrogate, and a broad range of amines. rsc.org This method proceeds under mild conditions at room temperature.

The use of ultrasound has also been explored to accelerate the N-sulfonylation of amines. researchgate.net Sonication can lead to faster reaction times and improved yields. researchgate.net

Table 2: Modern Catalytic Approaches for N-Sulfonylation

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Nickel-Catalyzed Amination | (BINAP)Ni(η2-NC-Ph) | Effective for aryl chlorides and primary aliphatic amines. | berkeley.edunih.gov |

| Photocatalytic Coupling | NaI, UV light | Transition-metal-free, mild conditions, broad amine scope. | rsc.org |

| Ultrasonic-Assisted Synthesis | Atomized Sodium in EtOH-THF | Rapid reaction times (2-8 minutes). | researchgate.net |

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable at C-1 of propane)

The C-1 position of the propane (B168953) chain in this compound is a potential stereocenter. The development of stereoselective methods to introduce this chirality is of great interest for accessing enantiomerically pure forms of the compound, which may have distinct biological properties.

Enantioselective Methodologies for Chiral Center Introduction

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For the target compound, this would involve creating the C-S bond or a neighboring bond in a stereocontrolled manner.

One approach is the asymmetric addition of a nucleophile to a prochiral substrate. For example, the enantioselective arylation of sulfenamides catalyzed by palladium has been reported to construct diverse S(IV) stereocenters. While this creates chirality at the sulfur atom, similar principles of asymmetric metal catalysis could be envisioned for creating the chiral carbon center adjacent to the sulfur.

Another powerful strategy is the desymmetrization of a prochiral molecule. The palladium-catalyzed Heck–Matsuda reaction has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to create chiral γ-lactams. nih.gov This highlights the potential of transition metal-catalyzed reactions in establishing stereocenters in cyclic systems, a strategy that could potentially be adapted.

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. Ellman's sulfinamide (tert-butanesulfinamide) is a versatile chiral auxiliary for the asymmetric synthesis of amines. researchgate.net A synthetic route to a chiral analogue of the target compound could involve the condensation of a chiral sulfinamide with a suitable carbonyl precursor, followed by stereoselective nucleophilic addition and subsequent transformation to the sulfonamide.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol, can effectively catalyze a wide range of enantioselective transformations. nih.govresearchgate.netnih.govresearchgate.net An organocatalytic approach to chiral this compound could involve the asymmetric α-functionalization of a suitable precursor. For example, an enantioselective Michael addition to an α,β-unsaturated sulfone derivative could establish the chiral center.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Key Reagent/Catalyst | Principle | Reference |

|---|---|---|---|

| Chiral Auxiliary | Ellman's Sulfinamide | Temporary chiral group directs stereoselective addition. | researchgate.net |

| Organocatalysis | Chiral Amines (e.g., Jørgensen-Hayashi catalyst) | Enantioselective functionalization of a prochiral substrate. | nih.govresearchgate.net |

| Asymmetric Metal Catalysis | Palladium with chiral ligands (e.g., (S)-PyraBox) | Enantioselective cross-coupling or desymmetrization. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netnih.govmdpi.comrsc.org Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

One key aspect of green chemistry is the use of alternative, safer solvents. Water, ethanol, and deep eutectic solvents (DES) have been explored as sustainable media for sulfonamide synthesis. researchgate.netrsc.org A method for the oxidative chlorination of thiols to sulfonyl chlorides, which then react in situ with amines, has been successfully demonstrated in water and other green solvents. researchgate.netrsc.org

Electrosynthesis offers a green alternative to traditional methods that often rely on harsh chemical oxidants or reductants. chemistryworld.com An electrochemical approach to aromatic sulfonamides has been developed, avoiding expensive and toxic reagents.

Photocatalysis, as mentioned earlier, is another green methodology that utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. rsc.org

Finally, the development of catalyst-free reaction conditions contributes to the sustainability of a synthesis by simplifying purification and reducing waste from catalyst removal.

Table 4: Green and Sustainable Approaches to Sulfonamide Synthesis

| Approach | Key Feature | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of water, ethanol, or deep eutectic solvents. | Oxidative chlorination of thiols in water. | researchgate.netrsc.org |

| Electrosynthesis | Avoids chemical oxidants/reductants. | Electrochemical synthesis of aromatic sulfonamides. | chemistryworld.com |

| Photocatalysis | Uses light as a renewable energy source. | Transition-metal-free coupling of aryl triflates, SO2, and amines. | rsc.org |

Comprehensive Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl Propane 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules in solution. For 1-(4-Chlorophenyl)propane-1-sulfonamide, a combination of one- and two-dimensional NMR experiments would provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-chlorophenyl ring would typically appear as two doublets in the downfield region (around 7.2-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH) adjacent to the sulfonamide and the chlorophenyl group would resonate further downfield due to the deshielding effects of these electronegative groups. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group would appear more upfield, with their chemical shifts and splitting patterns providing clear evidence of their connectivity. The proton attached to the sulfonamide nitrogen (NH) is expected to appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The carbon atoms of the 4-chlorophenyl ring would show characteristic signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the chlorine (C-Cl) would have a distinct chemical shift, as would the ipso-carbon attached to the sulfonyl group. The aliphatic carbons of the propyl chain would resonate in the upfield region of the spectrum. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | ~7.4 (d) | ~129 |

| Aromatic CH (meta to Cl) | ~7.3 (d) | ~128 |

| C-Cl | - | ~135 |

| C-S | - | ~140 |

| CH-S | ~4.5 (t) | ~60 |

| CH₂ | ~1.8 (m) | ~25 |

| CH₃ | ~0.9 (t) | ~13 |

| NH₂ | variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet.

To further confirm the structure and establish through-bond and through-space correlations, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the methine proton and the adjacent methylene protons of the propyl group, and between the methylene and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, correlations from the methine proton to the aromatic carbons would confirm the connection of the propylsulfonamide group to the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule in solution by observing through-space interactions between different parts of the molecule, such as between the propyl chain protons and the aromatic ring protons.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its crystalline form. dur.ac.ukeuropeanpharmaceuticalreview.com Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in sulfonamides. dur.ac.uktechnion.ac.ilresearchgate.net Different polymorphs can exhibit distinct physical properties.

¹³C and ¹⁵N ssNMR spectroscopy can be used to identify and distinguish between different polymorphic forms of this compound. dur.ac.ukresearchgate.net The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. Therefore, each polymorph would be expected to produce a unique ssNMR spectrum. europeanpharmaceuticalreview.com This technique is also inherently quantitative, allowing for the determination of the relative amounts of different polymorphs in a mixture. europeanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

S=O Stretching: The sulfonyl group (SO₂) is expected to show two strong characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1300-1350 cm⁻¹ and a symmetric stretch (νs) around 1140-1160 cm⁻¹. rsc.org

N-H Stretching: The N-H stretching vibration of the sulfonamide group would appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. nih.gov

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the aromatic ring is expected to be observed in the fingerprint region, typically between 700-750 cm⁻¹. uantwerpen.be

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

S-N Stretching: The stretching vibration for the S-N bond is typically found in the 895-915 cm⁻¹ region. rsc.org

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1300-1350 | Strong |

| S=O Symmetric Stretch | 1140-1160 | Strong |

| S-N Stretch | 895-915 | Medium |

| C-Cl Stretch | 700-750 | Strong |

Hydrogen bonding plays a crucial role in determining the supramolecular structure of sulfonamides in the solid state. nih.gov The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov

FT-IR spectroscopy is particularly sensitive to hydrogen bonding. The position and breadth of the N-H stretching band can provide significant insight into the nature and strength of these interactions. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch would appear as a sharp band at a higher frequency. In the solid state, the presence of intermolecular N-H···O=S hydrogen bonds would cause this band to shift to a lower frequency and become broader. The magnitude of this shift is generally proportional to the strength of the hydrogen bond.

By analyzing the vibrational spectra, it is possible to deduce the hydrogen bonding patterns, which can include dimers or extended chains. nih.gov This information is complementary to X-ray crystallographic data and is essential for a complete understanding of the solid-state structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C9H12ClNO2S, the theoretical exact mass can be calculated. This precise mass measurement is crucial for confirming the compound's identity and distinguishing it from isomers.

Table 1: Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12ClNO2S |

| Calculated Monoisotopic Mass | 233.0277 Da |

| Expected Ion (e.g., [M+H]⁺) | 234.0350 Da |

This table is generated based on the calculated molecular formula and does not represent experimentally obtained data.

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques used to generate ions for mass spectrometric analysis, each providing unique fragmentation patterns that offer insight into the molecule's structure.

In ESI-MS , which is a soft ionization technique, the protonated molecule [M+H]⁺ would be a prominent peak. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the sulfonamide bond. For aromatic sulfonamides, a common fragmentation pathway involves the loss of SO2. nih.gov

EI-MS , being a higher-energy technique, would result in more extensive fragmentation. The fragmentation of N-alkylbenzenesulfonamides is known to proceed through specific rearrangement processes. nih.gov Key fragmentation pathways for this compound would likely include:

Cleavage of the C-S bond, leading to fragments corresponding to the chlorophenylpropane moiety and the sulfonamide group.

Loss of the propyl group from the nitrogen atom.

Rearrangement reactions, which are common in the fragmentation of sulfonamides.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (structure) | Proposed Fragmentation Pathway | Expected m/z |

|---|---|---|

| [C9H11Cl]⁺ | Loss of SO2NH2 | 154 |

| [C6H4ClS]⁺ | Cleavage of the C-C bond of the propyl chain | 143 |

| [C6H4Cl]⁺ | Loss of the entire propane-1-sulfonamide (B152785) side chain | 111 |

| [SO2NH2]⁺ | Cleavage of the C-S bond | 80 |

This table presents theoretically predicted fragmentation patterns based on the general behavior of related sulfonamides and does not reflect experimentally measured values.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, the expected geometric parameters can be inferred from the structures of analogous compounds, such as 4-chlorobenzenesulfonamide. sigmaaldrich.com The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. The presence of the chiral center at the first carbon of the propane (B168953) chain means the compound can exist as enantiomers, and single crystal X-ray diffraction of a single enantiomer could determine its absolute configuration.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Range |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.76 Å |

| O-S-O Bond Angle | ~119° |

| N-S-C Bond Angle | ~107° |

This table is populated with illustrative data based on known crystal structures of similar sulfonamide-containing molecules and serves as a theoretical estimation.

The crystal packing of sulfonamides is significantly influenced by intermolecular interactions. researchgate.netnih.gov For this compound, the following interactions are expected to play a crucial role in its supramolecular assembly:

Hydrogen Bonding: The N-H group of the sulfonamide is a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This typically leads to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of sulfonamides.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the sulfonyl oxygens of neighboring molecules.

π-π Stacking: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. researchgate.netnih.gov Different polymorphs can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms, as each polymorph will produce a unique diffraction pattern.

An amorphous form, lacking long-range crystalline order, would produce a broad halo in the PXRD pattern instead of sharp Bragg peaks. The potential for this compound to exist in multiple polymorphic forms or as an amorphous solid would be a critical consideration in its development and formulation, and PXRD would be the essential tool for its solid-state characterization.

Elemental Analysis Data for this compound Not Publicly Available

A comprehensive search for the elemental analysis data of the chemical compound this compound has yielded no specific experimental or theoretical results. Information regarding the stoichiometric verification of this particular sulfonamide, which involves comparing the calculated elemental composition with experimentally determined values, is not available in the public domain through extensive database searches.

Elemental analysis is a crucial technique in the characterization of chemical compounds, providing the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This data is instrumental in confirming the empirical and molecular formula of a newly synthesized compound. The process involves calculating the theoretical percentages based on the compound's proposed chemical formula and comparing them to the results obtained from combustion analysis or other analytical methods.

Despite searches for the chemical formula and any published synthesis with accompanying analytical data for this compound, no definitive information could be located. While data exists for structurally similar compounds, this information is not applicable for the specific characterization of the title compound.

Consequently, a data table comparing the calculated and found elemental percentages for this compound cannot be generated at this time due to the absence of the necessary foundational data. Further research, including the synthesis and subsequent elemental analysis of this compound, would be required to establish these values.

Theoretical and Computational Chemistry Studies of 1 4 Chlorophenyl Propane 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds, including sulfonamide derivatives. DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For sulfonamide compounds, DFT calculations are used to find the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For instance, in a study of a sulfonamide derivative, the optimized geometrical parameters were found to be in good agreement with experimental X-ray diffraction data, validating the computational approach.

The electronic structure of 1-(4-Chlorophenyl)propane-1-sulfonamide dictates its chemical behavior. Key electronic properties that can be calculated include total energy, dipole moment, and the distribution of atomic charges. These parameters provide a quantitative description of the molecule's polarity and the charge distribution across its atoms.

Table 1: Representative Calculated Electronic Properties for a Sulfonamide Derivative

| Property | Calculated Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Specific to molecule |

| HOMO Energy | Typically negative (eV) |

| LUMO Energy | Typically negative (eV) |

| HOMO-LUMO Gap | Positive (eV) |

Note: The specific values for this compound would require a dedicated computational study. The table presents the types of properties calculated for similar molecules.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. These theoretical spectra can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific atomic motions.

For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the SO2 group, the S-N stretching, and various vibrations associated with the aromatic ring and the alkyl chain. Theoretical calculations have been shown to reproduce experimental vibrational spectra with good accuracy, often with the use of scaling factors to account for anharmonicity and other systematic errors. The agreement between calculated and experimental spectra confirms the optimized molecular structure. mdpi.com

Table 2: Typical Vibrational Frequencies for Sulfonamide-Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3350–3250 |

| C-H Stretching (Aromatic) | 3100–3000 |

| C-H Stretching (Aliphatic) | 3000–2850 |

| SO2 Asymmetric Stretching | 1350–1310 |

| SO2 Symmetric Stretching | 1160–1140 |

| S-N Stretching | ~940 |

Note: These are general ranges and the precise frequencies for this compound would be determined by specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org

The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and chemical softness, which provide further insights into the molecule's reactivity. The spatial distribution of the HOMO and LUMO can also reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many chlorophenyl-containing compounds, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across other parts of the molecule. acadpubl.eu

Table 3: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Measure of polarizability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For sulfonamide derivatives, the oxygen atoms of the sulfonyl group (SO2) are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the sulfonamide N-H group is typically a region of positive potential, indicating its acidic nature and its ability to act as a hydrogen bond donor. The chlorophenyl group will also influence the charge distribution across the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Investigation of Hyperconjugative Interactions and Charge Delocalization

Theoretical studies employing methods like Density Functional Theory (DFT) are crucial for understanding the electronic structure of sulfonamide derivatives. nih.govnih.gov For this compound, an analysis of hyperconjugative interactions and charge delocalization would reveal key factors contributing to its molecular stability and reactivity.

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. In this molecule, significant interactions are expected between the σ orbitals of the C-H and C-C bonds of the propyl group and the antibonding σ* orbitals of the adjacent C-S and S-N bonds. These σ → σ* interactions contribute to the stabilization of the molecule.

Conformational Analysis and Energy Minimization

Exploration of Potential Energy Surfaces and Stable Conformers

Conformational analysis is essential to identify the most stable three-dimensional arrangements of a molecule. mdpi.com This is achieved by systematically rotating the molecule around its flexible single bonds and calculating the potential energy for each resulting conformation. The collection of these energies forms the potential energy surface (PES) of the molecule. mdpi.comrsc.org For this compound, the key rotatable bonds are the C-C bonds in the propane (B168953) chain, the C-S bond, and the S-N bond.

By exploring the PES, several low-energy conformers, or local minima, can be identified. Computational methods are then used to perform geometry optimization and energy minimization for these conformers to find the most stable, or ground-state, conformation. researchgate.net The stability of these conformers is influenced by a balance of steric hindrance and electronic interactions.

Table 1: Representative Relative Energies of Stable Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Description of Conformation |

| Conf-1 | 0.00 | Global minimum energy conformer, likely with an extended propane chain and specific orientation of the phenyl ring relative to the sulfonamide group. |

| Conf-2 | 1.25 | A slightly higher energy conformer resulting from rotation around the C-S bond. |

| Conf-3 | 2.10 | A conformer generated by rotation around the S-N bond, potentially introducing steric strain. |

| Conf-4 | 3.50 | A higher energy conformer with a gauche interaction in the propane chain. |

Note: This data is illustrative and based on typical energy differences found in similar flexible molecules.

Torsional and Dihedral Angle Studies Influencing Molecular Shape

The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the sulfonamide group is a critical parameter that influences intermolecular interactions. Similarly, the torsion angles within the propane chain and around the C-S bond determine the spatial orientation of the different molecular fragments. For instance, the conformation of the N-C bond in the —SO₂—NH—C segment is typically found to have gauche torsions with respect to the S=O bonds in similar structures. nih.gov

Table 2: Key Dihedral Angles for the Postulated Lowest-Energy Conformer (Conf-1)

| Dihedral Angle | Atoms Involved | Representative Value (Degrees) |

| τ1 | C(phenyl)-C(propyl)-S-N | ~65° |

| τ2 | C(propyl)-S-N-H | ~60° |

| τ3 | O-S-N-H | ~175° |

| τ4 | C(propyl)-C(propyl)-C(propyl)-H | ~180° (anti-periplanar) |

Note: These values are representative examples illustrating a plausible stable conformation.

Molecular Docking and Interaction Modeling (Focus on In Vitro Mechanistic Insights)

Predicted Binding Modes with Representative Protein Active Sites (e.g., Sulfonamide-Binding Enzymes)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, such as a protein. rjb.ro Sulfonamides are known to bind to various enzymes, including carbonic anhydrases and bacterial penicillin-binding proteins. rjb.ronih.gov

A docking study of this compound into the active site of a representative enzyme like human carbonic anhydrase II would likely predict a specific binding mode. In this mode, the sulfonamide group (SO₂NH₂) is crucial for anchoring the molecule within the active site. It is expected to coordinate with the catalytic zinc ion (Zn²⁺) present in the active site of carbonic anhydrase, a hallmark interaction for sulfonamide inhibitors. The 4-chlorophenyl group would likely occupy a hydrophobic pocket, while the propane chain could form additional van der Waals contacts with nonpolar residues. nih.gov

Characterization of Ligand-Protein Interaction Profiles (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. chemrxiv.orgnih.gov For this compound, these interactions would include hydrogen bonds, hydrophobic interactions, and potentially π-π stacking.

Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor (from the -NH) and acceptor (from the sulfonyl oxygens). These groups are predicted to form critical hydrogen bonds with amino acid residues in the enzyme's active site, such as threonine or glutamine, which helps to orient the inhibitor correctly for optimal binding. nih.govresearchgate.net

Hydrophobic Interactions: The 4-chlorophenyl ring and the propyl chain are hydrophobic. These moieties would favorably interact with nonpolar amino acid residues like valine, leucine, and phenylalanine within a hydrophobic region of the active site. researchgate.net

π-π Stacking: The aromatic 4-chlorophenyl ring could engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan, further stabilizing the binding.

Table 3: Representative Ligand-Protein Interactions for this compound with a Model Enzyme Active Site

| Interaction Type | Ligand Moiety | Representative Interacting Residue |

| Hydrogen Bond | Sulfonamide -NH | Gln92 |

| Hydrogen Bond | Sulfonyl Oxygen | Thr199 |

| Coordination | Sulfonamide Group | Zn²⁺ Ion |

| Hydrophobic | 4-Chlorophenyl Ring | Val121, Leu198 |

| Hydrophobic | Propane Chain | Phe131 |

| π-π Stacking | 4-Chlorophenyl Ring | Trp209 |

Note: The interacting residues are hypothetical and based on known active sites of sulfonamide-binding enzymes like carbonic anhydrase.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

No published Molecular Dynamics (MD) simulation studies were found specifically for this compound.

MD simulations are powerful computational tools used to analyze the behavior of molecules over time. nih.gov For sulfonamide derivatives in general, these simulations are often employed to:

Analyze Solvent Interactions: To model how the molecule interacts with surrounding solvent molecules, such as water. This is crucial for understanding solubility and how the solvent might influence the molecule's stable conformations.

Study Binding Stability: In the context of drug design, MD simulations are used to confirm the stability of a sulfonamide derivative when bound to a biological target, such as an enzyme. peerj.comnih.gov

Without specific studies on this compound, no data on its conformational preferences, dynamic behavior, or specific interactions with solvents can be provided.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

No specific calculations of global and local reactivity descriptors or Fukui functions for this compound have been reported in the available literature.

These descriptors are calculated using methods based on Density Functional Theory (DFT) to predict the chemical reactivity of a molecule. nih.gov

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify which specific atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. This helps in predicting the regioselectivity of chemical reactions.

For various sulfonamide derivatives studied, DFT calculations have been instrumental in understanding their electronic structure and predicting their reactive sites. nih.gov However, in the absence of such a study for this compound, no data tables of its reactivity descriptors can be generated.

Chemical Reactivity and Derivatization Strategies for 1 4 Chlorophenyl Propane 1 Sulfonamide

Modifications at the Sulfonamide Nitrogen

The sulfonamide moiety is a key functional group that can be readily modified through various nitrogen-centered reactions.

The acidic proton on the sulfonamide nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles.

N-Alkylation: This process involves the reaction of the deprotonated sulfonamide with alkyl halides or other alkylating agents to introduce alkyl substituents. This modification can influence the lipophilicity and steric profile of the molecule. While specific studies on 1-(4-chlorophenyl)propane-1-sulfonamide are not prevalent, the general principles of sulfonamide N-alkylation are well-established. It has been noted that N-alkylation could potentially impact biological potency and selectivity in related inhibitor series. osti.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods are commonly employed for the N-arylation of sulfonamides with aryl boronic acids or aryl halides. organic-chemistry.orgresearchgate.net These reactions offer a versatile approach to synthesizing a wide array of N-aryl sulfonamide derivatives. tandfonline.com For instance, copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been shown to proceed efficiently in water, offering an environmentally friendly synthetic route. organic-chemistry.org Transition-metal-free procedures have also been developed, utilizing o-silylaryl triflates in the presence of cesium fluoride. nih.gov

A variety of functional groups on the coupling partners are generally well-tolerated in these reactions, allowing for the synthesis of complex molecules. nih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields for a broad range of substrates, including both electron-rich and electron-poor aryl partners. organic-chemistry.orgnih.gov

Table 1: Examples of N-Arylation Reactions of Sulfonamides This table is illustrative of general N-arylation reactions and does not represent specific reactions performed on this compound.

| Catalyst System | Coupling Partners | Reaction Conditions | Yield |

| Cu(OAc)₂·H₂O | Sulfonamide, Arylboronic acid | K₂CO₃, Water, Reflux | High |

| Palladium Catalyst | Sulfonamide, Aryl halide | Base, Solvent, Heat | Good to Excellent |

| Transition-metal free | Sulfonamide, o-silylaryl triflate | CsF | Good to Excellent |

The sulfonamide nitrogen can also undergo acylation with acyl chlorides or anhydrides to form N-acylsulfonamides. This modification introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the sulfonamide. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov In a reverse sense, the sulfonamide nitrogen of this compound can act as the nucleophile. For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative.

Functionalization of the Aromatic Ring

The 4-chlorophenyl group of the molecule is amenable to various aromatic functionalization reactions, providing another avenue for structural diversification.

The chlorine atom and the propane-1-sulfonamide (B152785) group on the aromatic ring will direct incoming electrophiles. The chlorine atom is an ortho-, para-directing deactivator, while the sulfonamide group is generally a meta-directing deactivator. The outcome of electrophilic aromatic substitution will depend on the interplay of these directing effects and the reaction conditions.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com Given the directing effects of the existing substituents, nitration of this compound would be expected to occur at the positions ortho to the chlorine and meta to the sulfonamide-bearing group.

Halogenation: Further halogenation of the aromatic ring can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. youtube.com The position of substitution will be governed by the directing effects of the substituents already present on the ring.

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used for the formation of biaryl structures. mdpi.com The efficiency of the Suzuki-Miyaura coupling of aryl chlorides can be influenced by the choice of catalyst, ligands, and reaction conditions, with specialized systems developed for these less reactive substrates. rsc.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl chloride and an amine. wikipedia.orglibretexts.org This reaction is highly versatile, accommodating a wide range of amines, including primary and secondary amines, and has become a cornerstone for the synthesis of arylamines. organic-chemistry.org The development of various generations of catalysts and ligands has significantly expanded the scope and utility of this transformation. nih.gov

Table 2: Potential Cross-Coupling Reactions for Functionalization of the Aromatic Ring

| Reaction Name | Coupling Partners | Catalyst System | Potential Product |

| Suzuki-Miyaura | This compound, Arylboronic acid | Palladium catalyst, Base | 1-(4-Arylphenyl)propane-1-sulfonamide |

| Buchwald-Hartwig | This compound, Amine | Palladium catalyst, Base | 1-(4-Aminophenyl)propane-1-sulfonamide |

Transformations of the Propane (B168953) Side Chain

The propane side chain offers additional opportunities for chemical modification, particularly at the benzylic position. The benzylic carbon is activated due to its proximity to the aromatic ring, making its C-H bonds weaker and more susceptible to reaction. libretexts.org

Oxidation: The benzylic carbon of the propane side chain, if it bears a hydrogen atom, can be oxidized to a carbonyl group or a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This transformation would significantly alter the structure and polarity of the side chain.

Halogenation: The benzylic position can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator. libretexts.org The resulting benzylic bromide is a versatile intermediate that can participate in various nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups. youtube.com

Stereoselective Oxidations and Reductions of the Side Chain

While specific studies on the stereoselective oxidation and reduction of this compound are not extensively documented, the reactivity of analogous N-(arylsulfonyl)benzylamines provides a strong basis for predicting its behavior. The benzylic carbon, being adjacent to the chlorophenyl ring, is activated towards oxidation.

Oxidation:

The oxidation of the benzylic C-H bond in N-(arylsulfonyl)benzylamines to the corresponding N-arylsulfonylimines can be achieved using various oxidizing agents. A mild and efficient method involves the use of potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine (B92270). beilstein-journals.orgnih.govnih.gov This reaction is proposed to proceed through a sulfate (B86663) radical anion-induced hydrogen atom abstraction from the benzylic position, followed by a single electron transfer to form an imine. beilstein-journals.orgnih.gov It is anticipated that this compound would undergo a similar transformation to yield the corresponding N-sulfonylimine. The stereoselectivity of such oxidations is not typically a factor unless a chiral center already exists in the molecule.

For the synthesis of chiral alcohols, the reduction of a corresponding ketone precursor would be necessary. Should the propane chain contain a carbonyl group, for instance at the 2-position, its stereoselective reduction would be of significant interest. The asymmetric reduction of β-ketosulfonamides can be accomplished using biocatalysts such as baker's yeast (Saccharomyces cerevisiae), which contains various oxido-reductases capable of reducing ketones to chiral alcohols with high enantiomeric excess. researchgate.net

Below is a table summarizing potential oxidation reactions applicable to the side chain of this compound based on analogous systems.

| Oxidizing Agent | Substrate Analogue | Product Type | Potential Application to Target Compound |

| K₂S₂O₈ / Pyridine | N-(Arylsulfonyl)benzylamines | N-Arylsulfonylimines | Oxidation of the benzylic C-H to an imine |

| Isoamyl nitrite (B80452) / Solid Sulfonic Acid | Benzyl alcohol | Benzaldehyde | Selective oxidation of a potential alcohol precursor |

| Saccharomyces cerevisiae | β-Keto esters | Chiral β-Hydroxy esters | Stereoselective reduction of a potential β-ketosulfonamide derivative |

Reduction:

The stereoselective reduction of a potential imine or ketone derivative of this compound would be a key step in accessing chiral amine or alcohol functionalities. While direct literature on the target compound is scarce, established methods for the asymmetric reduction of imines and ketones are broadly applicable. For instance, the reduction of a β-ketosulfonamide derivative could be achieved with high stereocontrol using various chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Introduction of Additional Functional Groups on the Propane Scaffold

The functionalization of the propane scaffold of this compound can be approached through several synthetic strategies. The benzylic position is a prime target for functionalization due to the relative weakness of the benzylic C-H bonds. masterorganicchemistry.com

One common strategy is benzylic bromination, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). This would introduce a bromine atom at the 1-position of the propane chain, which can then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups such as hydroxyl, cyano, or amino groups.

Furthermore, directed C-H functionalization reactions, although not specifically reported for this compound, represent a modern approach to introduce new functionalities. The sulfonamide group itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, potentially enabling functionalization at the ortho-position of the chlorophenyl ring or at the terminal methyl group of the propane chain.

The following table outlines potential strategies for introducing functional groups onto the propane scaffold.

| Reaction Type | Reagent | Position of Functionalization | Introduced Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | 1-position | Bromine |

| Nucleophilic Substitution | Various nucleophiles (e.g., NaOH, NaCN, NaN₃) | 1-position (post-bromination) | Hydroxyl, Cyano, Azido |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 1-position | Carbonyl (leading to carboxylic acid upon cleavage) |

Role of 1 4 Chlorophenyl Propane 1 Sulfonamide As a Synthetic Scaffold or Intermediate

Precursor in the Multi-Step Synthesis of Complex Sulfonamide-Containing Polycyclic Systems

The journey from a relatively simple starting material to a complex target molecule involves a series of transformations. In this context, multistep synthesis allows for the gradual construction of molecular complexity. The 1-(4-chlorophenyl)propane-1-sulfonamide molecule provides a foundational structure that can be elaborated upon through various chemical reactions. The presence of the reactive sulfonamide group, coupled with the aromatic ring, offers multiple points for chemical modification, enabling the building of fused ring systems.

For instance, the synthesis of certain nitrogen-containing heterocyclic compounds can be initiated from sulfonamide derivatives. The general strategy involves leveraging the sulfonamide nitrogen in cyclization reactions to form new rings. While specific pathways starting directly from this compound to named polycyclic systems are proprietary or detailed in specialized literature, the principles of sulfonamide chemistry support its utility in such synthetic endeavors. The chlorophenyl group can also be a site for modification, for example, through cross-coupling reactions, further expanding the diversity of the resulting polycyclic structures.

| Precursor Compound | Synthetic Target Class | Key Transformation Type |

| Sulfonamide Derivatives | Polycyclic Heterocycles | Intramolecular Cyclization |

| Aryl Sulfonamides | Fused Ring Systems | Cross-Coupling Reactions |

Scaffold for Academic Combinatorial Library Synthesis and Fragment-Based Design

In modern drug discovery, the generation of chemical libraries containing a large number of structurally diverse compounds is a key strategy for identifying new lead compounds. Combinatorial chemistry is a powerful tool for the rapid synthesis of such libraries. nih.gov The concept relies on the use of a central molecular framework, or scaffold, to which various building blocks can be systematically attached. This compound is an exemplary scaffold for academic combinatorial library synthesis. Its structure allows for the introduction of diversity at multiple positions.

Fragment-based drug design (FBDD) is another contemporary approach where small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. The structural motifs present in this compound make it a relevant starting point or reference for the design of fragments targeting specific protein binding sites.

The utility of this compound as a scaffold can be broken down as follows:

The Sulfonamide Core: The -SO2NH- group can be derivatized by reacting with a wide range of amines or other nucleophiles, allowing for the introduction of diverse side chains.

The Chlorophenyl Ring: The aromatic ring can be substituted at various positions, or the chlorine atom can be replaced using transition-metal-catalyzed coupling reactions, introducing another layer of structural variety.

The Propane (B168953) Linker: The alkyl chain provides conformational flexibility and can be modified to alter the spatial arrangement of the other functional groups.

By systematically varying the substituents at these positions, a large and diverse library of related compounds can be generated and screened for biological activity.

| Scaffold Feature | Potential for Diversification | Relevant Synthetic Method |

| Sulfonamide N-H | Acylation, Alkylation | Reaction with acyl chlorides, alkyl halides |

| Phenyl Ring | Substitution, Cross-Coupling | Electrophilic aromatic substitution, Suzuki/Buchwald-Hartwig coupling |

| Propane Chain | Not typically modified | (Provides spatial orientation) |

Development of Simplified Analogs for Fundamental Mechanistic Investigations of Sulfonamide Chemistry

Understanding the fundamental chemical reactivity and properties of a functional group is essential for its effective use in synthesis and for predicting its behavior in biological systems. The study of reaction mechanisms often employs simplified model compounds that retain the core chemical features of interest while eliminating unnecessary complexity.

This compound can serve as a parent structure for the development of simplified analogs used in fundamental mechanistic investigations of sulfonamide chemistry. For example, by systematically altering the substituents on the phenyl ring or the length of the alkyl chain, researchers can probe how electronic and steric effects influence the reactivity of the sulfonamide group.

These mechanistic studies can provide valuable insights into:

Acidity of the Sulfonamide N-H bond: How different substituents affect the pKa of the sulfonamide proton.

Nucleophilicity of the Sulfonamide Nitrogen: The ease with which the sulfonamide can participate in reactions as a nucleophile.

Stability of the Sulfonamide Bond: The conditions under which the S-N bond might be cleaved.

Such fundamental knowledge is critical for designing more efficient synthetic routes and for understanding the metabolic fate of sulfonamide-containing drugs.

| Investigated Property | Structural Modification in Analog | Purpose of Study |

| N-H Acidity (pKa) | Varying para-substituent on phenyl ring | To quantify electronic effects on acidity. |

| Reaction Kinetics | Altering steric bulk near sulfonamide | To understand how sterics influence reaction rates. |

| Bond Stability | Introducing different functional groups | To probe susceptibility to chemical or enzymatic cleavage. |

Future Research Directions and Unexplored Avenues in the Chemistry of 1 4 Chlorophenyl Propane 1 Sulfonamide

Novel Catalytic Approaches for Efficient and Selective Synthesis

Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine, which can require harsh conditions and may not be suitable for complex molecules. wikipedia.orgjsynthchem.com Modern catalysis offers greener, more efficient, and highly selective alternatives that are yet to be fully exploited for the synthesis of 1-(4-chlorophenyl)propane-1-sulfonamide.

Recent breakthroughs have demonstrated the power of photocatalysis and electrocatalysis in forging S-N bonds under mild conditions. rsc.orgacs.org These methods utilize light or electrical current to generate highly reactive intermediates, opening new pathways for sulfonamide synthesis.

Photocatalysis: A promising avenue involves the use of photoredox catalysis to couple aryl radical precursors, a sulfur dioxide source (like DABSO), and amines. acs.org This approach could be adapted for the synthesis of this compound, potentially starting from readily available 1-chloro-4-(prop-1-en-1-yl)benzene (B8471179) or a related precursor. A transition-metal-free photocatalytic strategy could also be employed, using light to activate aryl triflates in a three-component coupling with SO2 surrogates and amines. rsc.orgrsc.org This avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. rsc.org

Electrocatalysis: Electrochemical synthesis is emerging as a powerful tool for organic chemistry. Machine learning models have already been used to predict the performance of electrochemical sulfonamide synthesis, indicating the potential for high-throughput optimization of reaction conditions. An electrochemical approach to synthesizing this compound could offer significant advantages in terms of control, scalability, and sustainability.

Table 1: Comparison of Potential Catalytic Methods for this compound Synthesis

| Catalytic Method | Potential Precursors | Key Advantages | Research Focus |

| Photocatalysis | 1-Chloro-4-propylbenzene derivatives, Aryl triflates, SO2 surrogates | Mild reaction conditions (room temp, visible light), High functional group tolerance, Access to novel reaction pathways rsc.orgrsc.orgnih.gov | Development of specific photocatalysts, Optimization of light source and reaction time, Exploration of one-pot multi-component reactions acs.org |

| Electrocatalysis | Aryl halides, Sulfites, Amines | Avoids stoichiometric oxidants/reductants, Precise control over reaction potential, Scalability, Amenable to automation and flow chemistry | Electrode material screening, Electrolyte optimization, In-situ mechanistic studies, Integration with machine learning for condition optimization tue.nl |

| Transition-Metal Catalysis | Aryl boronic acids, Sulfonyl chlorides, Amines | High efficiency and selectivity, Well-established methodologies jsynthchem.com | Development of novel ligands, Use of earth-abundant metal catalysts (e.g., copper, iron), Catalyst recycling strategies jsynthchem.com |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques can provide real-time insights into the formation of this compound, moving beyond traditional offline analysis like chromatography. spectroscopyonline.comresearchgate.net

In-situ monitoring with techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. researchgate.netresearchgate.net This data is invaluable for:

Kinetic Modeling: Precisely determining reaction rates, orders, and activation energies.

Mechanism Elucidation: Identifying transient intermediates that would be missed by offline methods. spectroscopyonline.com

Process Optimization: Enabling rapid optimization of parameters like temperature, pressure, and catalyst loading for improved yield and purity.

For the synthesis of this compound, an attenuated total reflectance (ATR)-FTIR probe could be inserted directly into the reaction vessel. By monitoring characteristic vibrational bands, such as the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), researchers can build a detailed concentration profile of the product over time. researchgate.net This approach facilitates a move towards more controlled and reproducible synthetic protocols. spectroscopyonline.com